NO-Losartan A - 791122-48-0

NO-Losartan A

Catalog Number: EVT-1169636
CAS Number: 791122-48-0
Molecular Formula: C30H28ClN7O5
Molecular Weight: 602 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Losartan 3-[(nitrooxy)methyl]benzoate, commonly referred to as losartan, is an angiotensin II type 1 (AT1) receptor antagonist used primarily in the treatment of hypertension and other cardiovascular conditions. It has been the subject of extensive research due to its therapeutic potential and the underlying mechanisms by which it exerts its effects. This comprehensive analysis will delve into the mechanism of action of losartan and its applications across various fields, drawing on data from multiple research studies.

Applications in Various Fields

Cardiovascular Disease

Losartan has been widely studied for its cardiovascular benefits. It has been shown to improve endothelial function in patients with non-insulin-dependent diabetes mellitus (NIDDM) by enhancing endothelium-dependent dilation of resistance vessels1. Furthermore, losartan has demonstrated antiatherogenic actions by inhibiting low-density lipoprotein (LDL) lipid peroxidation and reducing atherosclerotic lesion area in animal models2. In cases of heart failure, losartan has been found to prevent cardiovascular hypertrophy and remodeling, which are mediated by the activation of the renin-angiotensin system3.

Renal Protection

Respiratory System

In the context of acute lung injury (ALI), losartan has been found to attenuate lung injury induced by seawater inhalation in rats. It does so by modulating the JAK2/STATs pathway and reducing apoptosis, suggesting a potential therapeutic role in treating ALI8.

Vascular System

Losartan's effects on the vascular system have been explored, with findings indicating that it reduces the constrictor response to phenylephrine in aortic rings from spontaneously hypertensive rats. This effect is mediated by nitric oxide and involves angiotensin II type 2 receptors6. Additionally, losartan has been shown to possess antithrombotic activity in an experimental model of venous thrombosis, which is dependent on nitric oxide and may involve the inhibition of platelet adhesion10.

Source and Classification

NO-Losartan A is derived from Losartan, which is primarily used for managing hypertension and heart failure. The synthesis of NO-Losartan A involves chemical modifications that introduce nitric oxide-releasing moieties into the Losartan structure. This classification places it within the category of hybrid pharmacological agents that target multiple pathways for improved therapeutic outcomes.

Synthesis Analysis

The synthesis of NO-Losartan A involves several key steps that build upon the established methods for synthesizing Losartan. The process typically includes:

  1. Preparation of Intermediates: Key intermediates such as 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4'-methyl biphenyl are synthesized using standard organic reactions such as nucleophilic substitutions and condensation reactions .
  2. Nitric Oxide Incorporation: The incorporation of nitric oxide is achieved through reactions that attach nitric oxide-releasing groups to the Losartan backbone. This can involve the use of diazeniumdiolate or similar compounds that release nitric oxide under physiological conditions .
  3. Final Coupling Reactions: The final product is obtained by coupling the modified intermediates with Losartan derivatives through standard coupling techniques, ensuring that the pharmacophore remains intact while introducing the desired nitric oxide-releasing functionality.
  4. Purification: The synthesized NO-Losartan A is purified using chromatographic techniques to ensure high purity and yield, essential for pharmacological applications.
Molecular Structure Analysis

The molecular structure of NO-Losartan A can be characterized by its core components derived from Losartan, which features a biphenyl structure linked to an imidazole ring. The addition of nitric oxide-releasing groups modifies this structure, potentially affecting its solubility and biological activity.

Relevant Data

  • Molecular Formula: C22_{22}H22_{22}ClN2_{2}O1_{1}
  • Molecular Weight: Approximately 378.87 g/mol
  • Key Functional Groups: Imidazole ring, biphenyl moiety, and nitric oxide donor group.

The structural modifications are crucial for enhancing the pharmacological profile of NO-Losartan A, particularly in terms of its bioavailability and interaction with biological targets.

Chemical Reactions Analysis

NO-Losartan A undergoes various chemical reactions during its synthesis and within biological systems:

  1. Reduction Reactions: The introduction of nitric oxide may involve reduction processes where nitroso groups are converted to active nitric oxide forms.
  2. Hydrolysis: In physiological environments, NO-Losartan A can hydrolyze to release nitric oxide, which may contribute to its vasodilatory effects.
  3. Receptor Binding: The interaction with angiotensin II receptors involves conformational changes that facilitate binding, influenced by the structural modifications introduced during synthesis.

Technical Parameters

  • Reaction Conditions: Typically conducted under controlled temperatures (25-30°C) with appropriate solvents (e.g., methanol, tetrahydrofuran).
  • Monitoring Methods: Thin-layer chromatography (TLC) is often employed to monitor reaction progress and completion.
Mechanism of Action

The mechanism of action for NO-Losartan A is multifaceted:

  1. Angiotensin II Receptor Antagonism: Like Losartan, NO-Losartan A binds to angiotensin II type 1 receptors, inhibiting their activation by angiotensin II. This leads to vasodilation and reduced blood pressure.
  2. Nitric Oxide Release: The nitric oxide component contributes to vasodilation through smooth muscle relaxation in blood vessels, enhancing blood flow and reducing vascular resistance .
  3. Fibrosis Modulation: Research indicates that Losartan reduces collagen synthesis in fibrotic tissues by inhibiting TGF-beta signaling pathways. This property is likely enhanced in NO-Losartan A due to its dual action on both angiotensin receptors and nitric oxide pathways .
Physical and Chemical Properties Analysis

The physical and chemical properties of NO-Losartan A are critical for its application:

Relevant Data

  • pH Stability: The stability across a range of pH levels should be assessed as it affects drug release profiles.
Applications

NO-Losartan A has potential applications in various therapeutic areas:

  1. Hypertension Management: Enhancing blood pressure control through dual mechanisms—angiotensin receptor blockade and nitric oxide-mediated vasodilation.
  2. Fibrosis Treatment: Potentially effective in conditions characterized by excessive collagen deposition such as cardiac fibrosis or liver cirrhosis due to its ability to inhibit collagen synthesis.
  3. Cancer Therapeutics: As indicated by studies on Losartan’s effects on tumor microenvironments, NO-Losartan A could improve drug delivery efficacy in cancer treatments by modulating extracellular matrix components .
  4. Cardiovascular Disease Prevention: Its dual action may provide protective benefits against cardiovascular diseases associated with hypertension and vascular stiffness.
Chemical Structure and Synthesis of NO-Losartan A

Molecular Architecture: Hybridization of Losartan and Nitric Oxide (NO) Donor Moieties

NO-Losartan A represents a pharmacodynamic hybrid molecule engineered by covalently linking the angiotensin II type 1 (AT1) receptor antagonist losartan to nitric oxide (NO)-donating functional groups. This bifunctional design retains the core structure of losartan—a biphenyl tetrazole linked to a chlorinated imidazole methanol moiety—while integrating NO-releasing groups such as nitrate esters or furoxans via alkyl spacers. The prototypical NO-Losartan A derivative (Compound 4a in seminal studies) attaches a nitrate ester (–ONO₂) to the hydroxymethyl group (–CH₂OH) of the imidazole ring through a C5 alkyl chain [1] [4]. This molecular fusion enables dual pharmacological actions: AT1 receptor blockade and controlled NO release, which confers vasodilatory, antiplatelet, and anti-ischemic properties absent in native losartan [1] [4].

Table 1: Key Structural Components of NO-Losartan A

RegionFunctional GroupRole
Biphenyl-tetrazole coreTetrazole ringAT1 receptor antagonism (acidic group for target engagement)
Imidazole methanolHydroxymethyl (–CH₂OH)Site for NO-donor conjugation (e.g., via esterification)
NO-donor moietyNitrate ester (–ONO₂)Controlled NO release for vasodilation and antioxidant effects
LinkerAlkyl chain (e.g., C5)Modulates NO release kinetics and metabolic stability

The integration of NO donors transforms losartan into a "slow NO donor," with release rates tunable via linker length and donor chemistry. For example, furoxan derivatives exhibit faster NO release (t½ = 15–30 minutes) compared to nitrate esters (t½ = 2–8 hours), enabling customization for specific cardiovascular indications [1] [4].

Synthetic Pathways for NO-Losartan A Derivatives

Two primary synthetic strategies dominate the preparation of NO-Losartan A analogs:

Classical Approach (Linear Synthesis):

  • Losartan Modification: The hydroxymethyl group of losartan is esterified with dicarboxylic acid linkers (e.g., glutaric acid) using carbodiimide coupling agents (EDC/DMAP).
  • NO-Donor Conjugation: The carboxylic acid terminus is reacted with bromoalkyl nitrate precursors (e.g., 5-bromopentyl nitrate) under basic conditions (K₂CO₃/DMF).
  • Deprotection: Trityl-protected tetrazoles are deprotected using acidic hydrolysis (HCl/THF) to yield final hybrids [1] [5].Yield: ~60–75%; Limitation: Requires protection/deprotection steps, lowering efficiency [5].

Modern Convergent Approach:

  • Suzuki-Miyaura Coupling: A boronic acid derivative of the NO-donor biphenyl fragment undergoes palladium-catalyzed cross-coupling with 4-bromo-2-butyl-4-chloroimidazole-5-carbaldehyde.
  • Reduction and Conjugation: The aldehyde intermediate is reduced (NaBH₄), followed by esterification with nitrooxy alkyl acids.
  • Tetrazole Cyclization: Nitrile intermediates are converted to tetrazoles using trimethyltin azide or safer zinc azide alternatives [5] [8].Advantage: Higher regioselectivity and scalability; Yield: 80–92% [8].

Table 2: Synthetic Routes for Key NO-Losartan Analogs

MethodKey StepsYield (%)Advantages
ClassicalEsterification → Alkylation60–75Simple reagents
ConvergentSuzuki coupling → Azide cyclization80–92Scalable, avoids protection steps
Hydrocaffeic HybridPhenolic acid conjugation70–85Adds antioxidant functionality

Structural-Activity Relationships (SAR) in NO-Losartan Analog Design

Systematic SAR studies reveal critical structure-activity dependencies:

  • Linker Length: Optimal alkyl spacers are C4–C6 chains. Shorter chains (C2–C3) impede NO release due to steric hindrance, while longer chains (C8) reduce AT1 affinity by 15-fold [1] [7].
  • NO-Donor Chemistry: Nitrate esters provide sustained NO release (t½ = 4.5 hours), enhancing in vivo antihypertensive duration. Furoxans offer rapid NO donation (t½ = 25 minutes) but exhibit lower plasma stability [1] [4].
  • Hybridization Site: Conjugation at the imidazole methanol maintains >90% AT1 blockade efficacy. Derivatives modified at the tetrazole ring lose receptor affinity (IC₅₀ > 1 μM vs. 12 nM for losartan) [1] [7].
  • Antioxidant Integration: Hybrids incorporating hydrocaffeic acid (e.g., via ester linkers) show 3–9-fold higher ABTS radical scavenging vs. losartan (IC₅₀ = 18 μM vs. 150 μM), mitigating oxidative stress synergistically [7].

Activity Cliffs:

  • Compound 4a (C5-nitrate): 94% AT1 blockade; 85% vasorelaxation (NO-dependent).
  • Analog with C2-linker: 90% AT1 blockade; 30% vasorelaxation (poor NO release) [1].

Stability and Bioavailability of NO-Losartan A Prodrugs

NO-Losartan A derivatives function as prodrugs requiring enzymatic activation for NO release. Key pharmacokinetic attributes include:

  • Plasma Stability: Nitrate esters exhibit biphasic release in vitro: rapid initial NO burst (30% within 1 hour), followed by sustained liberation (t½ = 4–6 hours). Esterase cleavage dominates activation, evidenced by 95% inhibition with phenylmethylsulfonyl fluoride (PMSF) [1] [6].
  • Bioavailability: Orally administered NO-Losartan A (e.g., 4a) achieves 40–50% bioavailability in rodent models—comparable to losartan (33%)—due to balanced logD (2.8 vs. 2.2 for losartan) facilitating intestinal absorption [6] [10].
  • Metabolic Activation: Hepatic CYP2C9 converts NO-Losartan to active EXP-3174 (shared with losartan), while glutathione-S-transferase triggers NO release from nitrate esters [6] [10].

Table 3: Pharmacokinetic Parameters of NO-Losartan A vs. Losartan

ParameterNO-Losartan A (4a)LosartanSignificance
Oral bioavailability40–50%33%Enhanced by moderate lipophilicity
Plasma t½ (hours)6.52.0Sustained NO release prolongs action
logD (octanol/water)2.82.2Optimal membrane permeability
CYP2C9 substrateYesYesGenerates active metabolite EXP-3174

Hybrids with amide linkers (e.g., losartan-hydrocaffeic acid) demonstrate superior hydrolytic stability vs. esters (t½ > 24 hours in plasma), though they require intracellular cleavage for NO release, potentially delaying onset [7] [10].

Properties

CAS Number

791122-48-0

Product Name

NO-Losartan A

IUPAC Name

[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate

Molecular Formula

C30H28ClN7O5

Molecular Weight

602 g/mol

InChI

InChI=1S/C30H28ClN7O5/c1-2-3-11-27-32-28(31)26(19-42-30(39)23-8-6-7-21(16-23)18-43-38(40)41)37(27)17-20-12-14-22(15-13-20)24-9-4-5-10-25(24)29-33-35-36-34-29/h4-10,12-16H,2-3,11,17-19H2,1H3,(H,33,34,35,36)

InChI Key

MWJCPZGVGOVWQZ-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])Cl

Synonyms

[2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl] methyl ester

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.